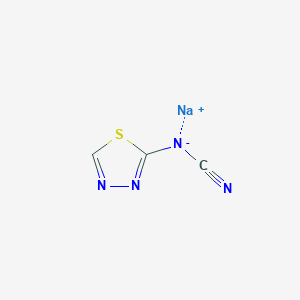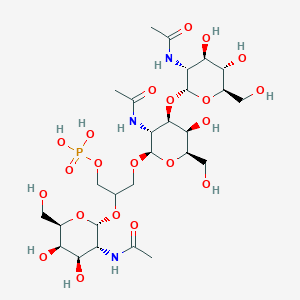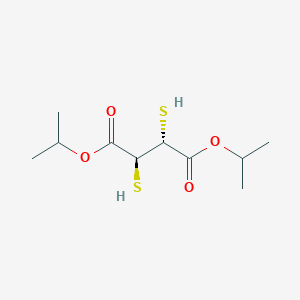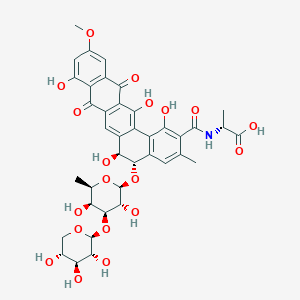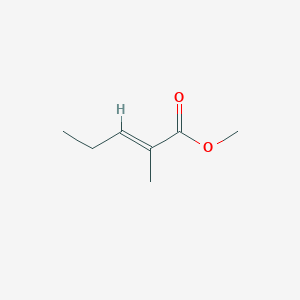
Methyl trans-2-methyl-2-pentenoate
Vue d'ensemble
Description
Synthesis Analysis
Methyl trans-2-methyl-2-pentenoate can be synthesized through different chemical routes. One such route involves a two-step synthesis involving the addition of nitrous acid to acrolein followed by Wittig olefination, resulting in a 92:8 mixture of the E:Z double bond isomers with a 45–50% overall yield (Bunce & Parker, 1992).
Molecular Structure Analysis
The molecular structure of methyl trans-2-methyl-2-pentenoate involves a carbon-carbon double bond with trans configuration. This structural aspect is crucial for its chemical behavior and reactivity. The compound's molecular geometry influences its physical and chemical properties and its interactions with other molecules.
Chemical Reactions and Properties
Methyl trans-2-methyl-2-pentenoate participates in various chemical reactions due to its double bond and ester functional group. It can undergo addition reactions, esterification, and serve as a precursor in the synthesis of other compounds. For example, it can react with N-BOC-allylamine to afford substituted 3-azabicyclo-octanes (Flynn et al., 1992). Additionally, its reactivity toward aromatic nucleophiles has been studied for the synthesis of derivatives (Ono et al., 1994).
Applications De Recherche Scientifique
Flavoring Applications :
- Methyl-thio-2-methyl-2-pentenoate, a related compound, is used in augmenting or enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes (Pittet, Muralidhara, & Vock, 1984).
Polyester Synthesis :
- The compound trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from Methyl trans-2-methyl-2-pentenoate, is used in co-polymerization studies to create functional groups in the polyester backbone. This illustrates its potential for functionalizing new co-polymers (Elliot et al., 2017).
Chemical Rearrangement Studies :
- Investigations into the isomerization and thermal rearrangement of α,β- to β,γ-unsaturated esters like Methyl trans-2-methyl-2-pentenoate provide insights into the 1,5-hydrogen transfer mechanism, crucial for understanding chemical equilibriums and reactions (Mcgreer & Chiu, 1968).
Catalysis and Reaction Studies :
- Studies on various catalytic processes, like atom-transfer radical cyclizations and hydroesterification, involving Methyl trans-2-methyl-2-pentenoate or related compounds, contribute to the understanding of reaction mechanisms and synthesis of new compounds (Flynn, Zabrowski, & Nosal, 1992); (Matsuda, 1973).
Asymmetric Hydrogenation :
- Research on the asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid provides insights into the selective synthesis of compounds and the understanding of stereochemistry in chemical reactions (Solladié-Cavallo, Hoernel, Schmitt, & Garin, 2003).
Safety And Hazards
“Methyl trans-2-methyl-2-pentenoate” is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .
Propriétés
IUPAC Name |
methyl (E)-2-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORRGMOEUTSDV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030817 | |
| Record name | Methyl trans-2-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-2-methyl-2-pentenoate | |
CAS RN |
1567-14-2 | |
| Record name | Methyl trans-2-methyl-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-2-methyl-2-pentenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
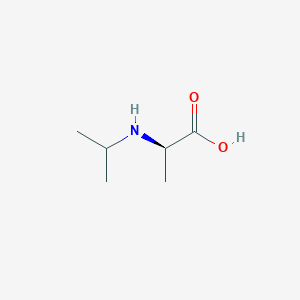
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
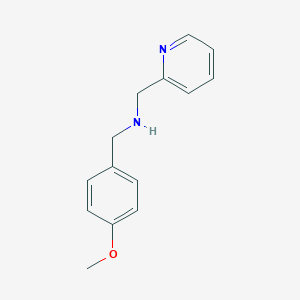
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)

